Cas no 886469-23-4 (PEG8-Tos)

PEG8-Tos structure
PEG8-Tos structure
Nome do Produto:PEG8-Tos
N.o CAS:886469-23-4
MF:C23H40O11S
MW:524.622107505798
CID:3046524
PubChem ID:77078356

PEG8-Tos Propriedades químicas e físicas

Nomes e Identificadores

    • PEG9-Tos
    • Peg9-ots
    • 2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
    • Tos-PEG8-OH
    • J3.551.157A
    • PEG8-Tos
    • 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol, mono(4-methylbenzenesulfonate) (9CI)
    • 23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl 4-methylbenzenesulfonate
    • Octa(ethylene glycol) mono tosylate
    • CS-0109111
    • WJRLJFKBPYKOHJ-UHFFFAOYSA-N
    • C70395
    • AKOS040742382
    • 886469-23-4
    • SCHEMBL16898428
    • 23-[(4-METHYLBENZENESULFONYL)OXY]-3,6,9,12,15,18,21-HEPTAOXATRICOSAN-1-OL
    • MS-29714
    • HY-130555
    • 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol,mono(4-methylbenzenesulfonate)
    • BP-21827
    • DA-56671
    • Inchi: 1S/C23H40O11S/c1-22-2-4-23(5-3-22)35(25,26)34-21-20-33-19-18-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-24/h2-5,24H,6-21H2,1H3
    • Chave InChI: WJRLJFKBPYKOHJ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCO

Propriedades Computadas

  • Massa Exacta: 524.22913326g/mol
  • Massa monoisotópica: 524.22913326g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 11
  • Contagem de Átomos Pesados: 35
  • Contagem de Ligações Rotativas: 25
  • Complexidade: 548
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 137
  • XLogP3: -0.3

PEG8-Tos Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Ambeed
A751766-250mg
23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl 4-methylbenzenesulfonate
886469-23-4 95%
250mg
$77.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1179751-250mg
PEG8-Tos
886469-23-4 98%
250mg
¥160.00 2024-04-26
MedChemExpress
HY-130555-250mg
PEG8-Tos
886469-23-4
250mg
¥192 2024-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-21827-500mg
PEG9-Tos
886469-23-4 98%
500mg
7695CNY 2021-05-07
SHENG KE LU SI SHENG WU JI SHU
sc-496218-250 mg
PEG9-Tos,
886469-23-4
250mg
¥3949.00 2023-05-31
Ambeed
A751766-1g
23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricosyl 4-methylbenzenesulfonate
886469-23-4 95%
1g
$93.0 2025-02-20
MedChemExpress
HY-130555-100mg
PEG8-Tos
886469-23-4
100mg
¥280 2024-04-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-21827-250mg
PEG9-Tos
886469-23-4 98%
250mg
4987CNY 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY1918-1g
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
886469-23-4 95%
1g
¥439.0 2024-04-15
MedChemExpress
HY-130555-5g
PEG8-Tos
886469-23-4
5g
¥2203 2024-07-20

PEG8-Tos Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
Referência
Transamidation-Driven Molecular Pumps
Binks, Lorna; Tian, Chong ; Fielden, Stephen D. P. ; Vitorica-Yrezabal, Inigo J.; Leigh, David A., Journal of the American Chemical Society, 2022, 144(34), 15838-15844

Método de produção 2

Condições de reacção
1.1 Reagents: Cuprous iodide ,  Silver oxide (Ag2O) Solvents: Dichloromethane ;  30 min, 0 °C
Referência
P-Glycoprotein-Dependent Trafficking of Nanoparticle-Drug Conjugates
Dreaden, Erik C.; Raji, Idris O.; Austin, Lauren A.; Fathi, Shaghayegh; Mwakwari, Sandra C.; et al, Small, 2014, 10(9), 1719-1723

Método de produção 3

Condições de reacção
1.1 Reagents: Trityl chloride ,  Triethylamine Solvents: Toluene ;  5 min, rt; 3 h, 20 - 23 °C
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  < 30 °C; 30 min, 0 °C
1.3 Reagents: Tosyl chloride Solvents: Tetrahydrofuran ;  15 min, 0 °C; 5 h, 0 °C; 12 - 16 h, 20 - 25 °C
1.4 Reagents: Sodium hydride Solvents: Toluene ;  20 min, cooled
1.5 Solvents: Tetrahydrofuran ;  5 min, cooled; 6 h, 75 - 80 °C
1.6 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  < 30 °C; 30 min, 0 °C
1.7 Solvents: Tetrahydrofuran ;  15 min, 0 °C; 1.5 h, 0 °C; 12 - 16 h, 20 - 25 °C
1.8 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  2.5 h, 20 - 25 °C
Referência
Multigram chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate
Wawro, Adam M.; Muraoka, Takahiro; Kato, Maho; Kinbara, Kazushi, Organic Chemistry Frontiers, 2016, 3(11), 1524-1534

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium iodide ,  Silver oxide (Ag2O) Solvents: Dichloromethane ;  30 min, 0 °C
Referência
Tamoxifen-Poly(ethylene glycol)-Thiol Gold Nanoparticle Conjugates: Enhanced Potency and Selective Delivery for Breast Cancer Treatment
Dreaden, Erik C.; Mwakwari, Sandra C.; Sodji, Quaovi H.; Oyelere, Adegboyega K.; El-Sayed, Mostafa A., Bioconjugate Chemistry, 2009, 20(12), 2247-2253

Método de produção 5

Condições de reacção
1.1 Reagents: Trityl chloride ,  Pyridine ;  3 h, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  20 min, 0 °C
1.4 Reagents: Tosyl chloride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 4 h, 0 °C; 15 h, rt
1.5 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.6 Solvents: Tetrahydrofuran ;  15 min, 0 °C; 4 d, 40 °C
1.7 Reagents: Sodium hydroxide ,  Water Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.8 Solvents: Tetrahydrofuran ;  30 min, 0 °C; 1.5 h, 0 °C; 12 h, rt
1.9 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  14 h, 1 MPa, 50 °C; 23 h, 1 MPa, 50 °C
Referência
Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity
Wawro, Adam M.; Muraoka, Takahiro; Kinbara, Kazushi, Polymer Chemistry, 2016, 7(13), 2389-2394

Método de produção 6

Condições de reacção
1.1 Reagents: Silver oxide (Ag2O) Solvents: Dichloromethane ;  15 min, 0 °C
Referência
Synthesis of Patent Blue derivatized hydrophilic dendrons dedicated to sentinel node detection in breast cancer
Kueny-Stotz, Marie; Mamlouk-Chaouachi, Hind; Felder-Flesch, Delphine, Tetrahedron Letters, 2011, 52(22), 2906-2909

Método de produção 7

Condições de reacção
1.1 Reagents: Silver oxide (Ag2O) Catalysts: Potassium iodide Solvents: Dichloromethane ;  28 h, 0 °C
Referência
Small Bioactivated Magnetic Quantum Dot Micelles
Roullier, Victor; Grasset, Fabien; Boulmedais, Fouzia; Artzner, Franck; Cador, Olivier; et al, Chemistry of Materials, 2008, 20(21), 6657-6665

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium iodide ,  Silver oxide (Ag2O) Solvents: Dichloromethane ;  30 min, 0 °C
Referência
Characterization of a tamoxifen-tethered single-walled carbon nanotube conjugate by using NMR spectroscopy
Nelson, Donna J.; Shagufta; Kumar, Ravi, Analytical and Bioanalytical Chemistry, 2012, 404(3), 771-776

PEG8-Tos Raw materials

PEG8-Tos Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:886469-23-4)PEG8-Tos
A1040436
Pureza:99%
Quantidade:5g
Preço ($):418.0